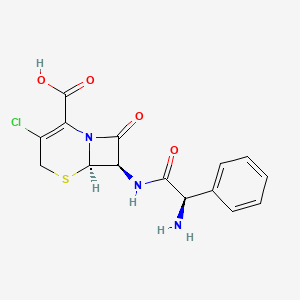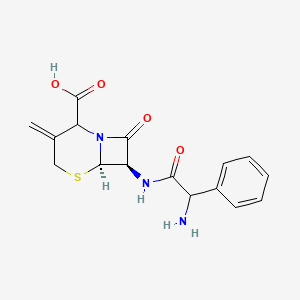
Desacetyl famciclovir hydrochloride
Übersicht
Beschreibung
Desacetyl famciclovir hydrochloride is a derivative of famciclovir, an antiviral medication used to treat herpes virus infections. Famciclovir is a prodrug of penciclovir, which means it is converted into the active compound penciclovir in the body. This compound is an important intermediate in the synthesis and metabolism of famciclovir .
Biochemische Analyse
Biochemical Properties
Desacetyl famciclovir hydrochloride plays a crucial role in biochemical reactions. It is converted into the active antiviral compound penciclovir upon oral administration . Penciclovir inhibits viral replication by targeting viral DNA polymerase . This interaction with the viral DNA polymerase is a key aspect of its biochemical properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of viruses within the cell . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to penciclovir, which inhibits viral DNA polymerase . This inhibition prevents the replication of the virus at the molecular level . The binding interactions with biomolecules, enzyme inhibition, and changes in gene expression are all part of this mechanism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that the drug’s antiviral effect is sustained even after its removal, indicating its stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been reported to be effective for the treatment of Feline Herpesvirus 1 (FHV-1) at a dosage of 40-90 mg/kg twice daily
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is metabolized in the liver to form penciclovir . This metabolic process involves enzymes and cofactors, and it may also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of desacetyl famciclovir hydrochloride involves the deacetylation of famciclovir. This process typically includes the use of acidic or basic hydrolysis to remove the acetyl groups from famciclovir, resulting in desacetyl famciclovir. The hydrochloride salt is then formed by reacting desacetyl famciclovir with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve efficient deacetylation and subsequent formation of the hydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions
Desacetyl famciclovir hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The deacetylation process itself is a hydrolysis reaction.
Oxidation: It can be oxidized to form penciclovir.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used.
Major Products Formed
Penciclovir: The primary active antiviral compound formed through oxidation.
Various substituted derivatives: Depending on the nucleophiles used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
Desacetyl famciclovir hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of antiviral drugs.
Biology: Studied for its role in the metabolism of famciclovir and its effects on viral replication.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the production of antiviral medications
Wirkmechanismus
Desacetyl famciclovir hydrochloride is converted into penciclovir in the body. Penciclovir is phosphorylated by viral thymidine kinase to form penciclovir triphosphate, which inhibits viral DNA polymerase. This inhibition prevents viral DNA synthesis and replication, effectively controlling the spread of the virus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Famciclovir: The parent compound, which is a prodrug of penciclovir.
Penciclovir: The active antiviral compound formed from famciclovir.
Acyclovir: Another antiviral drug with a similar mechanism of action
Uniqueness
Desacetyl famciclovir hydrochloride is unique due to its role as an intermediate in the metabolism of famciclovir. It provides a crucial step in the conversion of famciclovir to its active form, penciclovir, making it essential for the drug’s antiviral efficacy .
Eigenschaften
IUPAC Name |
2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2.ClH/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17;/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHOBPSIGLPJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246021-75-0 | |
| Record name | Desacetyl famciclovir hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246021750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESACETYL FAMCICLOVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1035RYF9SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










